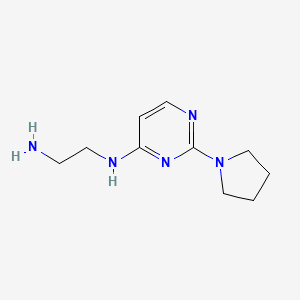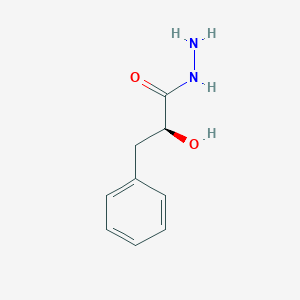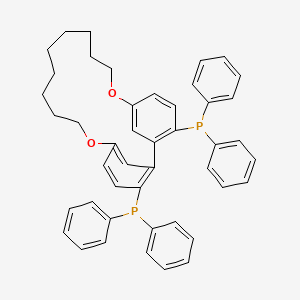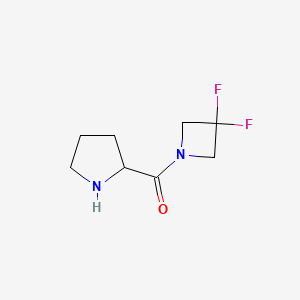
(3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that includes both azetidine and pyrrolidine rings, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone typically involves the formation of the azetidine and pyrrolidine rings followed by their subsequent coupling. One common method involves the reaction of 3,3-difluoroazetidine with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-2-yl)methanone
- (3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)ethanone
Uniqueness
(3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone is unique due to the presence of both azetidine and pyrrolidine rings, which confer distinct chemical properties and biological activities. This dual-ring structure is not commonly found in similar compounds, making it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C8H12F2N2O |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(3,3-difluoroazetidin-1-yl)-pyrrolidin-2-ylmethanone |
InChI |
InChI=1S/C8H12F2N2O/c9-8(10)4-12(5-8)7(13)6-2-1-3-11-6/h6,11H,1-5H2 |
InChI Key |
LJUBHLXCUDCOCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)N2CC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13348092.png)
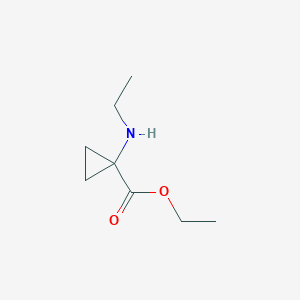
![2-(Benzo[d]isoxazol-5-yl)propan-1-amine](/img/structure/B13348105.png)
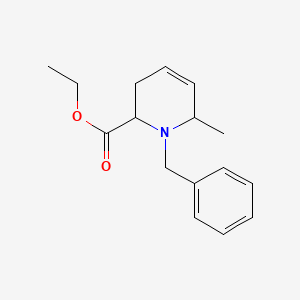
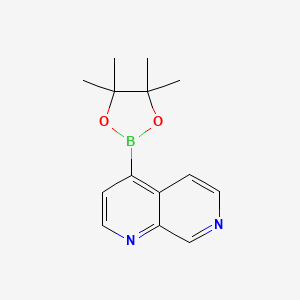
![4-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B13348129.png)


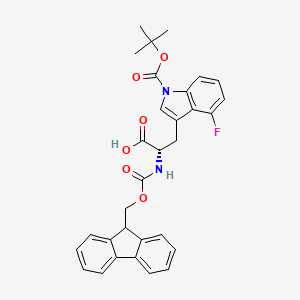
![4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)
